1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C8H7N3O2 It is a member of the pyrrolopyrimidine family, characterized by a fused ring structure that includes both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a nitrile compound in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, making them valuable in biochemical research.
Medicine: Some derivatives exhibit pharmacological activity, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular pathways involved depend on the specific derivative and its target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-1,2,3,5,6,7,8,9-octahydropyrimido[1,6-a]azepine-4-carbonitrile
- 4-Thioxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
- 1,2,3,5,6,7-hexahydro-6-phenylimidazo[1,2-c]pyrimidine-5,7-dione
Uniqueness
1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-5-6-2-1-3-11(6)8(13)10-7(5)12/h1-3H2,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASZLKOOSXEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.